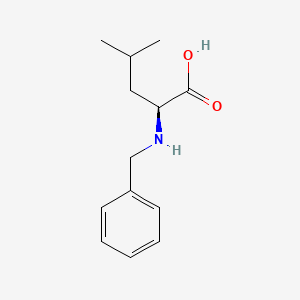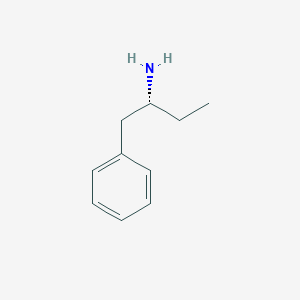![molecular formula C19H17N3O4 B2468442 N-(1-メチル-2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)-4-ニトロベンズアミド CAS No. 898454-48-3](/img/structure/B2468442.png)
N-(1-メチル-2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)-4-ニトロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide is a complex organic compound known for its distinctive pyrroloquinoline structure. This structure is often studied in medicinal chemistry for its potential therapeutic properties. Its intricate arrangement allows for various applications in scientific research and industry.
科学的研究の応用
Chemistry
In chemistry, N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide is utilized as a model compound for studying complex organic reactions, particularly those involving pyrroloquinoline derivatives.
Biology
In biological research, its derivatives are explored for their potential as enzyme inhibitors, affecting various biochemical pathways.
Medicine
Medically, this compound is investigated for its potential anti-cancer and anti-inflammatory properties, with ongoing studies to understand its efficacy and safety.
Industry
Industrial applications include its use as a precursor in the synthesis of advanced materials, dyes, and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide typically involves multiple steps:
Synthesis of the Pyrroloquinoline Core: : Initial steps include the formation of the pyrroloquinoline core through cyclization reactions involving amines and dicarbonyl compounds.
Introduction of Functional Groups: : Following the core formation, various functional groups, such as the nitro group on the benzamide, are introduced through nitration reactions.
Methylation and Oxidation: : The compound undergoes methylation and oxidation reactions to achieve the desired functional groups at specific positions within the molecule.
Industrial Production Methods
In industrial settings, large-scale production often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) are employed to ensure the compound meets stringent quality standards.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, often utilizing reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, where functional groups are replaced with other chemical entities.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in a methanol solution.
Substitution: : Sodium iodide in acetone for halogen exchange.
Major Products Formed
The primary products depend on the specific reactions conducted, but can include various derivatives with altered functional groups, enhancing or modifying the compound’s properties for targeted applications.
作用機序
Molecular Targets and Pathways Involved
The mechanism by which N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide exerts its effects often involves interaction with specific enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to altered signaling pathways, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Compounds with similar structures include various pyrroloquinoline derivatives, each with distinct functional groups providing unique properties. Examples:
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-methylbenzamide
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-aminobenzamide
Highlighting Its Uniqueness
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide stands out due to the presence of the nitro group, which can significantly influence its reactivity and interactions in biological systems. This uniqueness is what drives its potential in various scientific and industrial applications.
Hope this helps you! Any other compound that piques your interest?
特性
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-16-10-14(9-13-3-2-8-21(17(13)16)19(11)24)20-18(23)12-4-6-15(7-5-12)22(25)26/h4-7,9-11H,2-3,8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASXPHNQQOSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2468359.png)

![2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine](/img/structure/B2468364.png)
![N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/new.no-structure.jpg)


![5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2468368.png)
![2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide](/img/structure/B2468370.png)


![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2468375.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2468379.png)
![3-(4-BROMOBENZENESULFONYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2468381.png)

